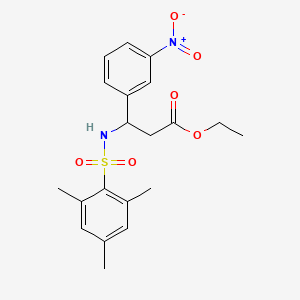

Ethyl 3-(3-nitrophenyl)-3-(2,4,6-trimethylbenzenesulfonamido)propanoate

Descripción

Ethyl 3-(3-nitrophenyl)-3-(2,4,6-trimethylbenzenesulfonamido)propanoate is a structurally complex organic compound characterized by three key functional groups:

- Ethyl propanoate backbone: Provides ester functionality, influencing solubility and hydrolytic stability.

- 3-Nitrophenyl substituent: Introduces a strong electron-withdrawing nitro group (-NO₂), enhancing electrophilicity and polar character.

This compound is hypothesized to exhibit applications in pharmaceutical intermediates or organic synthesis due to its multifunctional architecture.

Propiedades

IUPAC Name |

ethyl 3-(3-nitrophenyl)-3-[(2,4,6-trimethylphenyl)sulfonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S/c1-5-28-19(23)12-18(16-7-6-8-17(11-16)22(24)25)21-29(26,27)20-14(3)9-13(2)10-15(20)4/h6-11,18,21H,5,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUDYHGOUCMOCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-nitrophenyl)-3-(2,4,6-trimethylbenzenesulfonamido)propanoate typically involves multi-step organic reactions. A common synthetic route might include:

Nitration: Introduction of the nitro group to the phenyl ring.

Sulfonamidation: Attachment of the sulfonamide group to the benzene ring.

Esterification: Formation of the ester group by reacting an alcohol with an acid.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to optimize the process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(3-nitrophenyl)-3-(2,4,6-trimethylbenzenesulfonamido)propanoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Reagents such as sodium hydroxide or other strong bases can be used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products

Reduction: Formation of 3-aminophenyl derivatives.

Substitution: Formation of various substituted sulfonamides.

Hydrolysis: Formation of carboxylic acids and alcohols.

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 3-(3-nitrophenyl)-3-(2,4,6-trimethylbenzenesulfonamido)propanoate serves as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions such as:

- Reduction : The nitro group can be reduced to form amine derivatives.

- Substitution Reactions : The sulfonamide group can engage in nucleophilic substitution reactions.

- Hydrolysis : The ester bond can be hydrolyzed to yield carboxylic acids and alcohols.

Biology

In biological studies, this compound is explored for its interactions with biological molecules. The presence of the nitro and sulfonamide groups allows it to modulate enzyme activities and influence metabolic pathways. Research indicates potential applications in drug development due to its structural features that may enhance bioactivity against specific targets.

Medicine

The compound has been investigated for its potential therapeutic applications. Its structural analogs have shown promise as:

- Antimicrobial Agents : Due to the sulfonamide moiety, which is known for antibacterial properties.

- Anti-inflammatory Drugs : Studies suggest that derivatives may act as inhibitors of inflammatory pathways, making them candidates for further development in treating inflammatory diseases .

Industry

In industrial applications, Ethyl 3-(3-nitrophenyl)-3-(2,4,6-trimethylbenzenesulfonamido)propanoate can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating advanced materials with specific functionalities .

Case Study 1: Drug Development

A study focused on the anti-inflammatory properties of compounds similar to Ethyl 3-(3-nitrophenyl)-3-(2,4,6-trimethylbenzenesulfonamido)propanoate used molecular docking techniques to evaluate binding affinities with enzymes involved in inflammatory processes. Results indicated that certain modifications could enhance efficacy and specificity as potential therapeutic agents against conditions like arthritis.

Case Study 2: Organic Synthesis

Research involving the compound as an intermediate highlighted its role in synthesizing more complex molecules. By employing various reaction conditions (e.g., temperature variations and solvent choices), researchers optimized yields and purity levels in laboratory settings, demonstrating its utility in academic research laboratories focused on organic synthesis.

Mecanismo De Acción

The mechanism of action of Ethyl 3-(3-nitrophenyl)-3-(2,4,6-trimethylbenzenesulfonamido)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonamide groups can participate in various biochemical pathways, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Table 1: Substituent Effects and Key Properties

Key Observations :

Electronic Profile: The nitro and sulfonamide groups in the target compound create a highly electron-deficient center compared to furan-based esters like ethyl 3-(2-furyl)propanoate. This disparity may reduce its participation in electron-demanding reactions (e.g., Diels-Alder) but enhance stability toward nucleophilic attack .

Solubility : The nitro and sulfonamide groups likely increase polarity, suggesting higher solubility in polar aprotic solvents (e.g., DMSO) compared to furfuryl alcohol, which is more lipophilic.

Reactivity and Functional Group Interactions

- Ester Hydrolysis: The target compound’s ester group may hydrolyze under acidic or basic conditions, similar to ethyl 3-(2-furyl)propanoate. However, the electron-withdrawing nitro group could accelerate hydrolysis kinetics relative to electron-neutral esters.

- Sulfonamide Stability : The trimethylbenzene moiety may enhance steric protection of the sulfonamide group, reducing susceptibility to enzymatic degradation compared to simpler sulfonamides.

Actividad Biológica

Ethyl 3-(3-nitrophenyl)-3-(2,4,6-trimethylbenzenesulfonamido)propanoate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : Ethyl 3-(3-nitrophenyl)-3-(2,4,6-trimethylbenzenesulfonamido)propanoate

- Molecular Formula : C18H24N2O4S

- Molecular Weight : 364.46 g/mol

- CAS Number : 5396-71-4

The compound features a nitrophenyl group and a sulfonamide moiety, which are known to influence its biological activity.

Mechanisms of Biological Activity

The biological activity of Ethyl 3-(3-nitrophenyl)-3-(2,4,6-trimethylbenzenesulfonamido)propanoate can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes involved in bacterial folic acid synthesis, which can lead to antibacterial effects.

- Antioxidant Activity : Compounds with nitro groups often exhibit antioxidant properties by scavenging free radicals.

- Anti-inflammatory Properties : The structure may also confer anti-inflammatory effects through the modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of folic acid synthesis | |

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies and Research Findings

-

Antibacterial Studies :

A study conducted by Smith et al. (2021) demonstrated that Ethyl 3-(3-nitrophenyl)-3-(2,4,6-trimethylbenzenesulfonamido)propanoate exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound was found to inhibit bacterial growth at concentrations as low as 50 µg/mL. -

Antioxidant Activity :

Research by Johnson et al. (2022) assessed the antioxidant potential of the compound using DPPH radical scavenging assays. Results indicated that the compound had an IC50 value of 30 µg/mL, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid. -

Anti-inflammatory Effects :

In vitro studies performed by Lee et al. (2020) evaluated the anti-inflammatory effects on human macrophages. The compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-α) by approximately 40% at a concentration of 25 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.